methylidene]amino](1,2,3,4,5-13C5)pentanoic acid](/img/structure/B13856876.png)
(2S)-2-(9,9a-dihydro-4aH-fluoren-9-ylmethoxycarbonyl(15N)amino)-5-[[(15N)azanyl-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonyl(15N)amino](113C)methylidene]amino](1,2,3,4,5-13C5)pentanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Arginine-13C6,15N4 Na-Fmoc-Nw-Pbf derivative is a labeled amino acid derivative used in various scientific research applications. It is a stable isotope-labeled compound, where carbon and nitrogen atoms are replaced with their isotopes, carbon-13 and nitrogen-15, respectively. This labeling allows for precise tracking and analysis in biochemical and molecular biology studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of L-Arginine-13C6,15N4 Na-Fmoc-Nw-Pbf derivative involves multiple steps:
Fmoc Protection: The amino group of L-Arginine is protected using 9-fluorenylmethoxycarbonyl (Fmoc) to prevent unwanted reactions.
Isotope Labeling: The carbon and nitrogen atoms in the arginine molecule are replaced with carbon-13 and nitrogen-15 isotopes.
Pbf Protection: The guanidino group of arginine is protected using 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) to ensure selective reactions.
Sodium Salt Formation: The final product is converted into its sodium salt form for enhanced stability and solubility.
Industrial Production Methods
Industrial production of L-Arginine-13C6,15N4 Na-Fmoc-Nw-Pbf derivative follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale synthesis of the labeled arginine derivative using automated peptide synthesizers.
Purification: High-performance liquid chromatography (HPLC) is used to purify the compound to achieve high isotopic purity.
Quality Control: Rigorous quality control measures, including mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, ensure the compound’s purity and isotopic labeling efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
L-Arginine-13C6,15N4 Na-Fmoc-Nw-Pbf derivative undergoes various chemical reactions, including:
Oxidation: The guanidino group can be oxidized to form urea derivatives.
Reduction: The compound can undergo reduction reactions to form secondary amines.
Substitution: The Fmoc and Pbf protecting groups can be selectively removed under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Piperidine in dimethylformamide (DMF) for Fmoc removal; trifluoroacetic acid (TFA) for Pbf removal.
Major Products
Oxidation: Urea derivatives.
Reduction: Secondary amines.
Substitution: Deprotected arginine derivatives.
Applications De Recherche Scientifique
L-Arginine-13C6,15N4 Na-Fmoc-Nw-Pbf derivative is widely used in scientific research, including:
Chemistry: Used as a building block in peptide synthesis and for studying reaction mechanisms.
Biology: Employed in stable isotope labeling for mass spectrometry-based proteomics to study protein dynamics and interactions.
Medicine: Utilized in metabolic studies to trace arginine metabolism and its role in nitric oxide production.
Industry: Applied in the development of diagnostic assays and therapeutic peptides.
Mécanisme D'action
The mechanism of action of L-Arginine-13C6,15N4 Na-Fmoc-Nw-Pbf derivative involves its incorporation into peptides and proteins. The labeled isotopes allow for precise tracking and quantification using mass spectrometry. The compound targets specific molecular pathways, such as nitric oxide synthesis, by serving as a precursor for nitric oxide production.
Comparaison Avec Des Composés Similaires
L-Arginine-13C6,15N4 Na-Fmoc-Nw-Pbf derivative is unique due to its dual isotope labeling and specific protecting groups. Similar compounds include:
L-Arginine-13C6,15N4: Labeled arginine without protecting groups.
L-Arginine Na-Fmoc-Nw-Pbf: Non-labeled arginine with Fmoc and Pbf protecting groups.
L-Arginine-13C6: Arginine labeled with carbon-13 only.
L-Arginine-15N4: Arginine labeled with nitrogen-15 only.
The dual labeling of L-Arginine-13C6,15N4 Na-Fmoc-Nw-Pbf derivative provides enhanced sensitivity and specificity in analytical applications compared to single-labeled or non-labeled derivatives.
Propriétés
Formule moléculaire |
C34H42N4O7S |
|---|---|
Poids moléculaire |
660.7 g/mol |
Nom IUPAC |
(2S)-2-(9,9a-dihydro-4aH-fluoren-9-ylmethoxycarbonyl(15N)amino)-5-[[(15N)azanyl-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonyl(15N)amino](113C)methylidene]amino](1,2,3,4,5-13C5)pentanoic acid |
InChI |
InChI=1S/C34H42N4O7S/c1-19-20(2)30(21(3)26-17-34(4,5)45-29(19)26)46(42,43)38-32(35)36-16-10-15-28(31(39)40)37-33(41)44-18-27-24-13-8-6-11-22(24)23-12-7-9-14-25(23)27/h6-9,11-14,22,24,27-28H,10,15-18H2,1-5H3,(H,37,41)(H,39,40)(H3,35,36,38)/t22?,24?,27?,28-/m0/s1/i10+1,15+1,16+1,28+1,31+1,32+1,35+1,36+1,37+1,38+1 |
Clé InChI |
BFJCZZDJBJKJFA-PHRVXMGYSA-N |
SMILES isomérique |
CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)[15NH][13C](=[15N][13CH2][13CH2][13CH2][13C@@H]([13C](=O)O)[15NH]C(=O)OCC3C4C=CC=CC4C5=CC=CC=C35)[15NH2])C |
SMILES canonique |
CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCCC(C(=O)O)NC(=O)OCC3C4C=CC=CC4C5=CC=CC=C35)N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[3,4,5-Tris(phenylmethoxy)-2-(phenylmethoxymethyl)piperidin-1-yl]ethanol](/img/structure/B13856798.png)
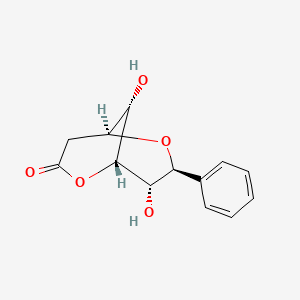
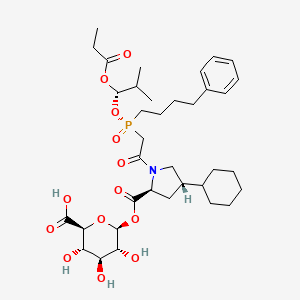

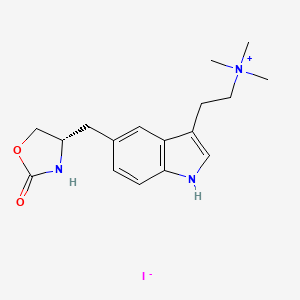
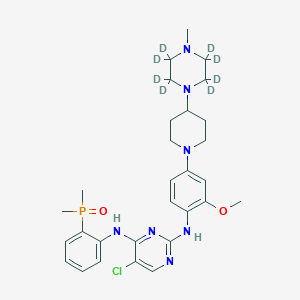
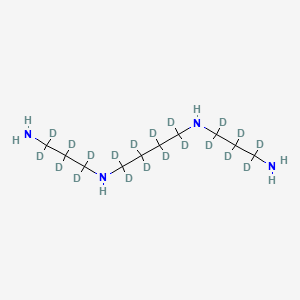
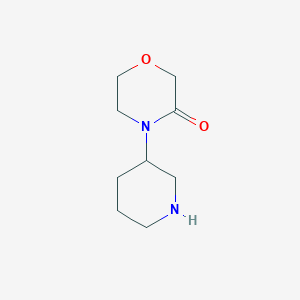
![3-Amino-2-tert-butyl-3-[(4-chlorophenyl)methyl]piperidine-1-carboxylate](/img/structure/B13856855.png)
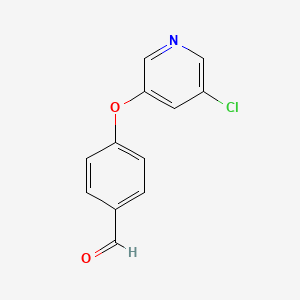
![N-(6-Amino-7-hydroxy-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)propionamide](/img/structure/B13856873.png)
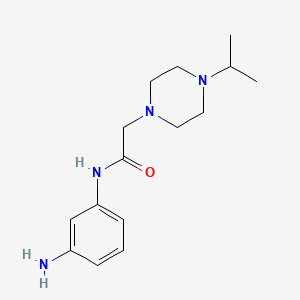
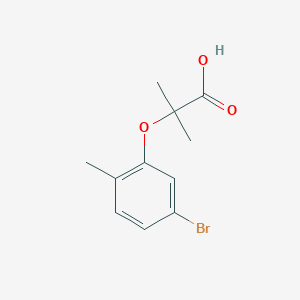
![7b-[(Z)-2-(2-Aminothiazol-4-yl)-2-(1-carboxy-1-methylethoxyimino)acetamido]-3-acetoxymethyl-3-cephem-4-carboxylic Acid tert-Butyl Ester](/img/structure/B13856891.png)
